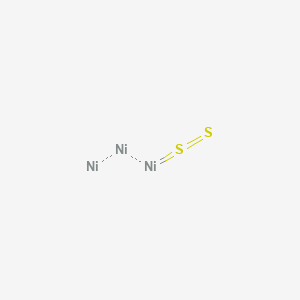

Trinickel disulphide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN COLD WATER; SOL IN NITRIC ACID

Solubility in water, mg/l at 37 °C: 517 (practically insoluble)

Synonyms

Canonical SMILES

Toxicology

Nickel subsulfide is used in toxicological studies due to its high toxicity .

Application: Nickel subsulfide is used to study the toxic effects of nickel compounds on various biological systems .

Methods: In these studies, organisms or cells are exposed to various concentrations of nickel subsulfide, and the toxic effects are observed and measured .

Results: The results of these studies have shown that nickel subsulfide can cause various adverse effects, including cytotoxicity and genotoxicity .

Oncology

Nickel subsulfide is used in oncological research due to its carcinogenic properties .

Application: Nickel subsulfide is used to study the mechanisms of carcinogenesis, particularly in the context of lung cancer .

Methods: In these studies, human lung epithelial cells are exposed to particulate nickel, and the effects on cell transformation and chromosome damage are observed .

Results: Chronic exposure to particulate nickel has been found to induce neoplastic transformation in human lung epithelial cells . Specifically, exposure to 1, 2.5, and 5 μg/cm² nickel subsulfide resulted in 2.55, 2.9, and 2.35 foci per dish, respectively . Furthermore, 61, 100, and 70 percent of the foci isolated from these treatments formed colonies in soft agar, indicating neoplastic transformation .

Energy Storage

Nickel sulfide-based materials have been used in the field of energy storage, specifically in high-performance electrochemical capacitors .

Application: Nickel sulfides are used in supercapacitors, which are energy storage devices with high power density, excellent cycle stability, and environmental benignity .

Methods: Nickel sulfides are used as electrode materials in supercapacitors. Various strategies such as building synergetic structures with conductive substrates, enhancing the active sites by nanocrystallization, and constructing nanohybrid architecture with other electrode materials have been used to improve their electrochemical performance .

Results: Nickel sulfides have shown promising results in terms of specific capacitance, although they have some drawbacks such as poor electrical conductivity .

Water Decontamination

Nickel sulfide-based heterostructures have been used in water decontamination .

Application: Nickel sulfides are used in photocatalytic processes for water decontamination .

Methods: In these applications, nickel sulfide-based heterostructures are used as photocatalysts to degrade pollutants in water .

Battery Technology

Nickel sulfide-based materials have been used in the field of battery technology .

Application: Nickel sulfides are used in various types of batteries, such as lithium–air batteries (LABs), lithium–sulfide batteries (LSBs), lithium-ion batteries (LIBs), sodium-ion batteries (SIBs), potassium-ion batteries (PIBs), zinc-ion batteries, and zinc–air batteries .

Methods: Nickel sulfides are used as electrode materials in these batteries. Various strategies such as building synergetic structures with conductive substrates, enhancing the active sites by nanocrystallization, and constructing nanohybrid architecture with other electrode materials have been used to improve their electrochemical performance .

Results: Nickel sulfides generally exhibit higher specific capacitance than carbon-based electrodes, but they have some drawbacks, such as poor electrical conductivity .

Environmental Degradation

Nickel sulfide-based heterostructures have been used in environmental degradation of model organic wastewater pollutants by photocatalytic process .

Application: Nickel sulfides are used in photocatalytic processes for environmental degradation .

Methods: In these applications, nickel sulfide-based heterostructures are used as photocatalysts to degrade pollutants in wastewater .

Trinickel disulphide has the chemical formula Ni₃S₂ and is characterized by its dark, metallic appearance. It is primarily found in nature as a mineral and can be synthesized in laboratory settings. This compound is known for its unique properties, including its reactivity with acids and oxidants, which can produce toxic fumes such as hydrogen sulfide and sulfur oxides .

- Reactivity with Acids: When exposed to acids, trinickel disulphide reacts to produce hydrogen sulfide gas and nickel ions .

- Thermal Decomposition: Upon heating, it decomposes to release sulfur and nickel oxides .

- Oxidation: In the presence of oxidizing agents, it can form nickel oxides and sulfur oxides .

These reactions highlight the compound's potential hazards and the need for careful handling.

Trinickel disulphide can be synthesized through several methods:

- Chemical Precipitation: Nickel salts are reacted with sulfide sources in aqueous solutions to precipitate trinickel disulphide.

- Thermal Decomposition: Nickel sulfide can be thermally decomposed under controlled conditions to yield trinickel disulphide .

- Hydrothermal Synthesis: This method involves high-temperature and high-pressure conditions to facilitate the formation of trinickel disulphide from nickel-containing precursors.

Studies on the interactions of trinickel disulphide with other substances reveal important insights:

- Toxicity Studies: Research indicates that inhalation of dust containing trinickel disulphide poses significant health risks, prompting investigations into safe handling practices .

- Chemical Compatibility: Interaction with strong acids leads to the release of hazardous gases, necessitating safety precautions in industrial settings .

Trinickel disulphide shares similarities with other metal sulfides. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Properties/Uses | Unique Features |

|---|---|---|---|

| Trinickel Disulphide | Ni₃S₂ | Toxic; used in catalysis and pigments | Carcinogenic potential upon inhalation |

| Nickel Sulfide | NiS | Used in batteries; less toxic than trinickel | More stable under ambient conditions |

| Cobalt Sulfide | CoS | Used in catalysts; similar reactivity | Different metal composition affects toxicity |

| Iron Sulfide | FeS | Used in fertilizers; less hazardous | More prevalent in natural deposits |

Trinickel disulphide's distinct toxicity profile sets it apart from these similar compounds, making it particularly noteworthy for safety considerations in handling and application.

The preparation method is a critical determinant of catalyst performance, influencing both the chemical composition and morphological structure. The following sections detail the principal synthesis approaches for Ni3S2-based materials.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis represents one of the most widely employed methods for preparing Ni3S2 materials, offering advantages in terms of cost-effectiveness, scalability, and morphological control. This approach typically involves the reaction of nickel sources with sulfur precursors under elevated temperature and pressure conditions in aqueous media.

Sulfur Source Optimization (Na₂S, H₂S, etc.)

The selection of sulfur sources significantly influences the crystallinity, morphology, and electrochemical performance of the resulting Ni3S2 materials. Various sulfur precursors have been investigated to optimize the synthesis process.

Sodium sulfide (Na2S) has proven particularly effective as a sulfur source for Ni3S2 synthesis. Research has demonstrated that Ni3S2 electrodes synthesized using Na2S exhibit exceptional electrocatalytic performance with an overpotential of merely 43 mV at a current density of 10 mA cm−2 and 127 mV at 100 mA cm−2. This performance surpasses many other non-noble metal catalysts for hydrogen evolution.

Thioacetamide (TAA) represents another valuable sulfur source for controlled Ni3S2 synthesis. In solvothermal systems, TAA can gradually decompose to release sulfide ions, facilitating the formation of well-defined Ni3S2 nanostructures. Studies have shown that the TAA concentration directly affects the ratio of Ni3S2 to NiS in heterostructured materials, with increasing TAA content promoting the conversion of Ni3S2 to NiS.

A comparative study of different sulfur sources is presented in Table 1:

Role of Nickel Foam Substrates in In Situ Growth

Nickel foam (NF) has emerged as an ideal substrate for the in situ growth of Ni3S2 nanostructures due to its three-dimensional porous architecture, excellent electrical conductivity, and ability to serve as both a nickel source and structural support. The direct growth of Ni3S2 on NF eliminates the need for binders, enhancing electrical connectivity and electrochemical performance.

The chemical corrosion approach utilizing sodium sulfide under hydrothermal conditions has proven effective for preparing Ni3S2@Ni foam 3D electrodes. This method involves the direct conversion of the nickel foam surface to Ni3S2, creating a seamless interface that facilitates electron transfer and enhances catalytic activity.

In situ growth of Ni3S2 on NF can be precisely controlled to produce various morphologies, including nanoarrays, nanosheets, and nanorods. For instance, a facile two-step hydrothermal process has been developed to grow Co9S8-Ni3S2 nanoarrays on nickel foam (Co9S8-Ni3S2 NAs/NF), resulting in bifunctional electrocatalysts with exceptional activity.

The advantages of nickel foam substrates include:

- Direct electrical contact between active material and current collector

- Enhanced mechanical stability and durability

- Increased accessible surface area and active sites

- Facilitated mass transport through the porous structure

- Simplified synthesis procedure without requiring binders or conductive additives

Solvothermal and Solution-Based Processes

Solvothermal and solution-based approaches offer additional control over the synthesis of Ni3S2 materials, particularly in terms of morphological tailoring and compositional tuning. These methods typically employ organic solvents or mixed solvent systems to regulate reaction kinetics and structural evolution.

Molecular Precursor Routes (Nickel Thiolates)

The use of molecular precursors, particularly nickel thiolates, represents an innovative approach for preparing well-defined Ni3S2 nanostructures. This route involves the conversion of preformed molecular complexes into Ni3S2 through controlled decomposition or transformation processes.

Research has demonstrated an easy and convenient preparation of nanometer-thick sheets of Ni3S2 and Ni3S2–Ni from solution-processed molecularly thin sheets of Ni-thiolates. This approach enables precise control over the thickness and lateral dimensions of the resulting nanosheets, which exhibit enhanced electrocatalytic performance due to their high surface area and abundant active sites.

The molecular precursor route offers several advantages:

- Precise control over composition and stoichiometry

- Uniform size distribution and morphology

- Enhanced crystallinity and phase purity

- Tailorable surface properties and functionalities

- Facile integration with other nanomaterials for composite formation

Control of Nanostructural Morphology (Nanosheets, Nanorods)

The morphological control of Ni3S2 nanostructures significantly influences their electrocatalytic performance by affecting the exposure of active sites, charge transfer kinetics, and mass transport properties. Various morphologies, including nanosheets, nanorods, and quantum dots, have been synthesized through careful optimization of reaction parameters.

Mo-doped Ni3S2 nanorods (Mo-Ni3S2 NRs) have been successfully prepared using a facile one-step solvothermal method. The introduction of ammonium hydroxide (NH4OH) during synthesis induces the growth of oriented nanorods, exposing high-index crystallographic surfaces of Ni3S2 that exhibit exceptional catalytic activity. The optimized Mo-Ni3S2 NRs catalyst demonstrates an impressively low overpotential of 37.7 mV at a current density of 10 mA cm−2 in 1.0 M KOH, with outstanding durability over 24 hours of continuous operation.

Nickel sulfide quantum dots (Ni3S2) have been synthesized using a facile approach and subsequently assembled onto exfoliated graphene oxide sheets to form nanocomposite materials (GO-Ni3S2). These quantum dots exhibit the hexagonal phase of Ni3S2 with characteristic diffraction patterns at 2θ = 26.08° (101), 34.09° (110), 43.40° (202), 51.72° (211), and 77.7° (131), as confirmed by XRD analysis.

Table 2 summarizes various morphologies of Ni3S2 and their synthesis conditions:

Chemical Vapor Deposition (CVD) and Hybrid Techniques

Chemical vapor deposition (CVD) represents an advanced technique for synthesizing high-quality Ni3S2 thin films and nanostructures. This method involves the sublimation and gasification of reactants under high-temperature conditions, followed by their deposition and reaction on target substrates.

Integration with Carbon Nanotubes or Graphene

The integration of Ni3S2 with carbon-based nanomaterials, such as carbon nanotubes (CNTs) and graphene, has emerged as a promising strategy for enhancing electrocatalytic performance. These hybrid materials combine the catalytic activity of Ni3S2 with the exceptional electrical conductivity and mechanical stability of carbon nanostructures.

Ni3S2 in situ grown on Ni foam coupled with nitrogen-doped carbon nanotubes (NF@Ni3S2@NCNTs) has been reported as an excellent electrocatalyst for hydrogen evolution reaction in alkaline solution. The synthetic method involves the initial in situ growth of Ni3S2 on nickel foam, followed by the introduction of nitrogen-doped carbon nanotubes through a chemical vapor deposition process. The resulting hybrid material exhibits remarkable electrocatalytic activity with an overpotential of only 93.89 mV at a current density of 10 mA cm−2 in 1 M KOH solution, along with a low Tafel slope of 54 mV dec−1 and superior electrochemical stability.

The interstitial doping of carbon and nitrogen atoms into the crystal lattice of Ni and Ni3S2 effectively prevents aggregation during high-temperature treatment, leading to a significant increase in the electrochemical active surface area. The hybrid material (NF@Ni3S2@NCNTs) demonstrates an active surface area approximately 30 times greater than that of NF@Ni3S2 alone, highlighting the synergistic effect of carbon nanotubes integration.

Graphene oxide-Ni3S2 quantum dots nanocomposites (GO-Ni3S2) have been synthesized through a combination of ultrasonication and hydrothermal processes. These materials exhibit enhanced performance in electrochemical sensing applications, particularly for the simultaneous detection of dopamine and tyrosine. The Raman spectra of GO-Ni3S2 quantum dots show prominent peaks corresponding to the G band (at 1,573 cm−1) and the D band (at 1,347 cm−1), with an increased ID/IG ratio compared to GO alone, indicating a higher degree of defects due to the incorporation of Ni3S2 onto the graphene oxide layers.

Layered Architecture Construction (Ni3S2/Ni3S2-Nanorods)

The development of hierarchical and layered architectures represents an advanced approach for optimizing the performance of Ni3S2-based materials. These complex structures combine different morphologies or compositions to create synergistic effects that enhance catalytic activity, stability, and efficiency.

A unique electrode architecture consisting of Ni3S2 nanosheet-onto-Ni3S2-nanorods grown on nickel foam has been reported. This hierarchical structure maximizes the exposure of active sites while maintaining excellent electrical connectivity and mechanical stability. The layered architecture facilitates efficient electron transfer and mass transport, resulting in enhanced electrocatalytic performance for both hydrogen and oxygen evolution reactions.

The in situ synthesis of honeycomb nanorods Ni3S2@NiCo-layered double hydroxide (LDH) on nickel foam has been achieved through a two-step hydrothermal process. Initially, NiCo LDH is grown on nickel foam to serve as a backbone structure. Subsequently, Ni3S2 ultrafine nanosheets are vertically and uniformly grown onto the NiCo-LDH surface, resulting in a distinctive three-dimensional needle-like nanorod structure with a surface composed of numerous two-dimensional cross-defects enriched with honeycomb-like ultrathin nanosheets. This nanostructure design promotes efficient electron transfer, offers abundant active sites, and facilitates the release of gases during catalytic reactions.

Table 3 presents key parameters for different layered architectures of Ni3S2:

Nanostructural Design Strategies

High-Index Faceted Nanosheet Arrays

The development of high-index faceted trinickel disulphide nanosheet arrays represents a significant advancement in material engineering for enhanced electrochemical applications. The synthesis of {2̅10} high-index faceted trinickel disulphide nanosheet arrays on nickel foam substrates has been demonstrated through in situ growth methods, achieving remarkable electrochemical performance with overpotentials as low as 50 mV for both hydrogen evolution reaction and oxygen evolution reaction applications [1] [2].

The unique crystallographic orientation of these high-index facets provides exceptional catalytic activity due to increased surface energy and enhanced active site density. Research has shown that the {2̅10} faceted structures exhibit superior performance compared to conventional low-index facets, with specific capacitances reaching 856 F g⁻¹ at 3 A g⁻¹ current density [3] [4]. The synergistic effects between the nanosheet arrays and exposed high-index facets contribute to excellent electrochemical stability, maintaining performance for over 200 hours of continuous operation [1] [2].

The fabrication process involves precise control of reaction parameters, including temperature, precursor concentration, and reaction time. The high-index faceted surfaces demonstrate enhanced electron transfer kinetics and improved mass transport properties, making them particularly suitable for energy storage and conversion applications [1] [2].

Three-Dimensional Porous Networks and Hierarchical Architectures

Three-dimensional porous networks of trinickel disulphide have been successfully engineered to create hierarchical architectures with enhanced electrochemical performance. The nanosheet-on-nanorods architecture represents a particularly promising configuration, achieving volumetric energy densities of 1.96 mWh cm⁻³ while maintaining excellent cycling stability of 89.3% after 5000 cycles [5].

The hierarchical structures are characterized by controlled porosity with surface areas ranging from 23.9 to 45.2 m² g⁻¹ and pore sizes between 18.0 and 40.0 nm [6]. These architectures facilitate efficient ion transport and provide abundant active sites for electrochemical reactions. The honeycomb nanorod structures demonstrate exceptional stability with 96.5% capacity retention, attributed to the robust mechanical framework that prevents structural collapse during charge-discharge cycles [7].

The synthesis of these hierarchical architectures employs various approaches including one-step hydrothermal methods, direct growth techniques, and template-assisted synthesis. The broccoli-like morphology, achieved through plasma synthesis, exhibits unique structural characteristics with vertically aligned carbon nanotubes terminated by trinickel disulphide nanoparticles, resulting in enhanced electrical conductivity and mechanical stability [3] [4].

Heterojunction and Hybrid Material Systems

Bismuth Trisulphide/Trinickel Disulphide and Transition Metal-Doped Systems

The development of bismuth trisulphide/trinickel disulphide heterojunctions represents a significant advancement in creating efficient photocatalytic and electrocatalytic systems. These heterostructures operate through a Z-scheme charge transfer mechanism, which enhances charge carrier separation efficiency and maintains strong redox capabilities [8]. The intimate contact at the heterojunction interface ensures robust electron transfer with hydrogen adsorption free energies of -0.12 eV, contributing to overpotentials of 65 mV for hydrogen evolution reaction [8].

Transition metal doping strategies have been extensively investigated to enhance the catalytic performance of trinickel disulphide. Manganese-doped systems demonstrate exceptional bifunctional activity with overpotentials of 53 mV for hydrogen evolution reaction and 245 mV for oxygen evolution reaction [9]. The enhancement originates from transition metal-induced charge rearrangement and charge transfer, which increases surface activity and promotes catalytic behavior [9].

Iron-doped trinickel disulphide systems exhibit Type II heterostructure characteristics with hydrogen adsorption free energies of -0.15 eV, resulting in overpotentials of 85 mV for hydrogen evolution reaction and 230 mV for oxygen evolution reaction [10]. The incorporation of iron species leads to the formation of stable nanosheets and combines suitable electrical conductivity with newly formed nickel-iron based oxyhydroxides that provide active sites for electrocatalysis [10].

Nitrogen-Doped Carbon Nanotube Composites

Nitrogen-doped carbon nanotube composites with trinickel disulphide represent a class of advanced hybrid materials that synergistically combine the electrical conductivity of carbon nanotubes with the electrochemical activity of trinickel disulphide. These composites achieve electrical conductivities ranging from 650 to 1200 S cm⁻¹, with nitrogen content varying from 8.5 to 15.2 atomic percent [11] [12].

The trinickel disulphide@nitrogen-doped carbon nanotube architecture demonstrates exceptional electrochemical performance with specific capacities of 950 mAh g⁻¹ and charge transfer resistances as low as 3.2 Ω [11]. The nitrogen doping creates defects in the carbon structure that serve as active sites and enhance electron transfer kinetics [12]. The strong interfacial coupling between trinickel disulphide and nitrogen-doped carbon components results in improved cycling retention rates of 89.5% to 92.3% [11].

The synthesis of these composites involves chemical vapor deposition methods where trinickel disulphide nanoparticles are grown in situ on nitrogen-doped carbon nanotube substrates. The resulting core-shell structures prevent agglomeration of active materials while maintaining excellent electrical connectivity throughout the composite matrix [11] [12].

Phase Stability and Morphological Control

Thermal Stability Under High-Temperature Conditions

The thermal stability of trinickel disulphide undergoes distinct phase transitions that significantly impact its structural integrity and electrochemical properties. At room temperature, trinickel disulphide exists in the rhombohedral heazlewoodite phase, which remains stable up to approximately 400°C under standard atmospheric conditions [13] [14]. The phase transition from the low-temperature rhombohedral structure to the high-temperature cubic structure occurs at 565 ± 5°C, representing a critical temperature threshold for material stability [13] [14].

During the temperature range of 400-565°C, the rhombohedral phase demonstrates good structural stability with Raman spectroscopy showing characteristic peaks that gradually shift to lower wavenumbers due to thermal expansion of the lattice [13]. The most significant changes occur during the phase transition at 565°C, where Raman peaks at 186, 205, 294, and 334 cm⁻¹ suddenly disappear, replaced by a broad peak at approximately 320 cm⁻¹ characteristic of the cubic phase [13].

At temperatures exceeding 650°C, the material exhibits poor structural stability with the cubic high-temperature phase showing defective antifluorite structure characteristics. The real chemical formula for this phase is more accurately represented as Ni₄₋δS₂, indicating sulfur deficiency at elevated temperatures [13]. Above 800°C, the material undergoes decomposition with the formation of toxic sulfur oxides and nickel monoxide, making it unsuitable for practical applications [15].

Preventing Agglomeration via Lattice Stress Management

Effective prevention of agglomeration in trinickel disulphide nanostructures requires sophisticated lattice stress management strategies that address the fundamental mechanisms of particle coalescence at elevated temperatures. Fluorine incorporation represents one of the most effective approaches, achieving agglomeration prevention at temperatures up to 750°C through interfacial energy reduction mechanisms [16]. The fluorine atoms segregate to grain boundaries, forming strong Silicon-Fluorine and Nickel-Fluorine bonds that suppress particle coalescence by decreasing interfacial stress between the material and substrate [16].

Nitrogen doping provides another effective strategy for lattice stress management, operating through lattice strain modulation mechanisms that remain effective up to 700°C [11]. The interstitial doping of carbon and nitrogen atoms regulates lattice stress and prevents the agglomeration problems typically associated with metal sulfides during high-temperature processing [11]. This approach results in excellent grain size control and high morphology retention, making it particularly suitable for applications requiring thermal stability [11].

Carbon matrix confinement demonstrates very good agglomeration prevention capabilities, maintaining structural integrity at temperatures up to 600°C through physical confinement mechanisms [17]. The nanopore confinement by carbon matrices is essential for maintaining phase stability and preventing transition to less desirable phases. This strategy achieves very high morphology retention and is implemented through in situ synthesis methods that create intimate contact between the active material and confining matrix [17].

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

PALE YELLOWISH BRONZE LUMPS WITH METALLIC LUSTRE.

Color/Form

Density

5.87

Relative density (water = 1): 5.82

Melting Point

787 °C

790 °C

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (82.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (53.25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Optical absorption spectra of nickel sulfate, and nickel subsulfide, in the presence of salmon sperm DNA, buffered to pH 4, were obtained over the wavelength range of 350 to 1,350 nanometers. Concentration range of 0 to 0.8 mM nickel sulfate, nickel subsulfide, nickel carbonate, or nickel chloride, plus an anti tumor drug, were incubated with poly dG/dC. Nickel-chloride was incubated with the anti tumor drug and circular dichroism spectra was obtained. The spectra of nickel sulfate and nickel subsulfide plus salmon sperm DNA were idnetical. All nickel compounds induced the transition in poly dG/dC. In the presence of the anti tumor drug, the transition was inhibited at all nickel concentrations.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

... SEPARATED FROM CRUSHED & GROUND ORE BY MAGNETIC SEPARATION & DIFFERENTIAL FLOTATION ... THEN SMELTED ... LEAVING COARSE MASS OF COPPER & NICKEL SULFIDES KNOWN AS BESSEMER MATTE. ... OR FORD PROCESS CONSISTS OF REMOVAL OF COPPER BY FUSING WITH NA2SO4; & NAHSO4; ON COOLING 2 LAYERS ARE FORMED ... LOWER CONTAINS ... NICKEL.

General Manufacturing Information

All other chemical product and preparation manufacturing

Metal Recovery

Metal recovery

Mining (except oil and gas) and support activities

Petrochemical manufacturing

Petroleum refineries

Primary metal manufacturing

Services

reclamation

Nickel sulfide (Ni3S2): ACTIVE

Storage Conditions

Interactions

IN SPRAGUE-DAWLEY RATS ... 10 MG TRINICKEL DISULFIDE ALONE WAS ADMIN TO ONE GROUP OF 15 FEMALE RATS, 10 MG MG TRINICKEL DISULFIDE WAS INJECTED IM, FOLLOWED BY CHRONIC DAILY SC INJECTIONS OF 0.5 MG METHANDROSTENOLONE IN SALINE. AFTER 217 DAYS SARCOMAS HAD DEVELOPED AT THE SITE OF NI3S2 INJECTION IN 5/15 OF THE RATS THAT HAD RECEIVED NI3S2 ONLY & IN 10/10 OF OF THE RATS THAT HAD RECEIVED NI3S2 PLUS STEROID.

The incidence of muscle neoplasm (mainly rhabdomyosarcomas and fibrosarcomas) in rats after iv injection of trinickel disulfide (Ni3S2) plus basic magnesium carbonate was lower than after iv injection of Ni3S2 alone or plus calcium carbonate or iv injection of trinickel trisulfide plus oral administration or sc injection of calcium acetate, magnesium acetate, or sodium acetate. Both calcium carbonate or magnesium carbonate was removed from the site of iv injection within a few days. The protective effect of magnesium carbonate (im) is caused by locally elevated magnesium concn during the short initiation period of latency after the iv injection of Ni3S2.

Mixed exposure to a variety of metal compounds may increase the risk of adverse health effects. In some populations exposed to complex mixtures, increased incidence rates of cancer have been detected in epidemiologic studies. In certain nonferrous metal smelters, arsenic exposure occurs in combinaton with a number of other metals, sulfur oxides, and organic carcinogens. Epidemiological evidence indicates a positive interaction between arsenic exposure and cigarette smoking and lung cancer incidence. Studies of metal interaction in benzo(a)pyrene carcinogenesis are discussed. Laboratory animals treated with benzo(a)pyrene plus iron(III) oxide, nickel sulfide, lead oxide, magnesium oxide, or titanium oxide have shown a synergistic effect in relation to lung carcinogenesis. Oil combustion particles containing nickel and vanadium were not carcinogenic themselves but enhanced the carcinogenic activity benzo(a)pyrene in benzo(a)pyrene treated animals. Many studies show that selenium possesses anticarcinogenic activity. Zinc can inhibit or potentiate carcinogenic activity, depending on its concentration. Dietary zinc at 40 to 640 micrograms per day enhances transplanted tumor growth in experimental animals, while zinc deficiency inhibits tumor growth. Zinc has also been shown to antagonize the potentiating effects of cadmium on prostatic cancer in workers exposed to high cadmium concentrations.

For more Interactions (Complete) data for TRINICKEL DISULFIDE (8 total), please visit the HSDB record page.